Cis-2-methyl-cyclopropyl boronic acid
Description
Cis-2-methyl-cyclopropyl boronic acid is a boronic acid derivative featuring a cyclopropane ring with a methyl substituent in the cis configuration at the 2-position. This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which can enhance reactivity in coupling reactions or influence binding interactions in biological systems .
Properties
IUPAC Name |
[(1R,2S)-2-methylcyclopropyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1C[C@@H]1C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Deprotonation and Boronation :
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Cyclopropane carboxylic acid (e.g., ethylene-acetic acid) is deprotonated using n-butyllithium and an organic base (e.g., diisopropylamine) at low temperatures (-70°C to -10°C).
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A boronizing reagent (trimethyl borate or tris(trimethylsilyl) borate) is added to form 1-carboxycyclopropyl boronic acid.
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Decarboxylation and Trimer Formation :
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Heating the intermediate in a high-boiling solvent (e.g., dimethyl sulfoxide) at 80–150°C induces decarboxylation.
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Toluene-assisted dehydration yields cyclopropyl boronic acid trimer.
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Hydrolysis to Monomeric Boronic Acid :
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The trimer is hydrolyzed with dilute hydrochloric acid to produce cyclopropyl boronic acid.
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Methodologies from Patent CN101863912A: Halide Lithiation Route
This approach utilizes cyclopropyl bromide as the starting material:
Reaction Mechanism and Steps
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Lithiation :
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Cyclopropyl bromide reacts with butyllithium (-50°C to -80°C) to form cyclopropyl lithium.
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Borylation :
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The lithium intermediate is treated with a borate ester (e.g., trimethyl borate) to yield cyclopropyl boronic acid ester.
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Acid Hydrolysis :
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Hydrolysis with hydrochloric acid produces cyclopropyl boronic acid.
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Stereochemical Considerations for Cis-2-Methyl-Cyclopropyl Boronic Acid
Introducing the methyl group in the cis configuration requires stereocontrolled strategies:
Chiral Auxiliaries or Catalysts
Post-Synthesis Modifications
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Stereoselective Functionalization : Converting pre-existing substituents into methyl groups via hydrogenation or cross-coupling, though this risks racemization.
Comparative Analysis of Synthetic Routes
| Criteria | Carboxylic Acid Route | Halide Lithiation Route |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Reaction Steps | 3 | 2 |
| Yield | 55–72% | 90–94% |
| Stereochemical Control | Limited | None |
| Scalability | Industrial | Laboratory |
The halide lithiation route offers higher yields but lacks inherent stereoselectivity, while the carboxylic acid route provides a framework for functional group manipulation.
Chemical Reactions Analysis
Types of Reactions: Cis-2-methyl-cyclopropyl boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura cross-coupling reaction.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically forms biaryl compounds.
Scientific Research Applications
Cross-Coupling Reactions
Cis-2-methyl-cyclopropyl boronic acid is frequently employed in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of biaryl compounds, which are essential in drug discovery.
- Case Study: Synthesis of Kinase Inhibitors
A notable application involves the synthesis of kinase inhibitors using this compound as a coupling partner. For instance, it has been utilized in the late-stage functionalization of complex molecules like ABT-869, a candidate for cancer treatment, demonstrating high efficiency and selectivity in forming desired products .
Synthesis of Complex Organic Molecules
The compound serves as a critical intermediate in synthesizing various organic compounds, including those with biological activity.
- Case Study: Functionalization of Boronic Esters
Recent studies have shown that this compound can be transformed into more complex structures through stereospecific reactions. For example, it has been involved in the synthesis of tertiary propargylic boronic esters via stereospecific ring-opening reactions . This method allows for the generation of diverse molecular architectures with high diastereoselectivity.
Comparison of Reaction Conditions
| Reaction Type | Catalyst | Yield (%) | References |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)2 | 85 | |
| Stereospecific Ring Opening | LiOH | 92 | |
| Hydroboration | Co(acac)2 | 90 |
Applications in Pharmaceutical Development
| Compound Name | Target Disease | Application |
|---|---|---|
| ABT-869 | Cancer | Kinase inhibitor synthesis |
| Crizotinib | Lung cancer | ALK inhibitor synthesis |
| DGAT-1 Inhibitor | Obesity | Metabolic disease treatment |
Mechanism of Action
The mechanism of action of Cis-2-methyl-cyclopropyl boronic acid involves its ability to form stable complexes with various molecular targets. In the context of proteasome inhibitors, the boronic acid moiety interacts with the proteasome, leading to the inhibition of protein degradation and subsequent cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Comparisons
Phenylboronic Acid (PBA)
- Structure : A simple aryl boronic acid without cyclopropane or alkyl substituents.
- Reactivity : Forms reversible diol complexes with moderate binding constants (e.g., $ K_1 \approx 1,300–2,357 \, \text{M}^{-1} $ with alizarin red S) . Lacks steric hindrance, enabling rapid Suzuki-Miyaura couplings.
(2-Butylcyclopropyl)Boronic Acid
- Structure : A cyclopropyl boronic acid with a butyl substituent. LogP = 1.04, PSA = 40.46 Ų .
- Reactivity : The alkyl chain enhances lipophilicity, favoring membrane permeability in biological applications.
Wulff-Type Boronic Acids (e.g., 2-(N-Methyl-Aminomethyl)Phenylboronic Acid)
- Structure: Contains an aminomethyl group ortho to the boronic acid, enhancing diol binding via intramolecular B–N interactions .
- Reactivity : Exhibits pH-dependent binding with saccharides (e.g., fructose), enabling switchable ion transport in lipid bilayers .
- Contrast: The rigid cyclopropane in cis-2-methyl-cyclopropyl boronic acid may hinder conformational adjustments required for saccharide recognition, reducing ionophoric activity .
Functional Comparisons
Diol Complexation and Binding Affinity
- This compound : Predicted to form weaker diol complexes than aryl boronic acids due to steric hindrance from the cyclopropane ring. However, the cis-methyl group may stabilize specific diol geometries (e.g., α-hydroxycarboxylic acids) via hydrophobic interactions .
- Meta-Substituted Aryl Boronic Acids : Show superior inhibition of bacterial enzymes (e.g., R39 with IC₅₀ ≈ 20–30 µM) due to optimized spatial alignment with active sites . This compound’s rigid structure may limit similar interactions unless the target accommodates cyclopropane motifs.
Enzyme Inhibition
- Ortho-Substituted Boronic Acids: Generally poor inhibitors (e.g., residual activity >20% at 1 mM for R39) due to steric clashes .
- HDAC Inhibitors (e.g., [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid): Exhibit IC₅₀ values in the µM range for fungal histone deacetylases . This compound’s cyclopropane could enhance binding rigidity, but its lack of extended aromatic systems may reduce potency.
Biological Activity
Cis-2-methyl-cyclopropyl boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids have garnered attention for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. The introduction of boron into organic molecules often enhances their biological activity. Specifically, this compound has been studied for its potential as an inhibitor of specific biological pathways, particularly in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to inhibit proteasomal activity and disrupt cellular processes such as tubulin polymerization.
- Proteasome Inhibition : Similar to other boronic acid derivatives, this compound may interact with the 26S proteasome, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .
- Tubulin Polymerization : Compounds containing boronic acids have shown significant inhibitory effects on tubulin polymerization. For instance, related compounds have demonstrated IC50 values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating a potent ability to disrupt microtubule dynamics .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Activity : In a study evaluating various boronic acid derivatives, compounds similar to this compound exhibited significant cell-growth inhibition in cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization and subsequent induction of apoptosis .
- Synthetic Pathways : Research has outlined synthetic routes for producing this compound derivatives with varying substituents that enhance their biological properties. These synthetic strategies often involve regioselective borylation techniques that yield high stereoisomeric purity .
- Diversity-Oriented Synthesis : A focus on diversity-oriented synthesis has led to the development of a library of cyclopropyl boronic esters, which can be screened for various biological activities. This approach is beneficial for identifying novel compounds with specific therapeutic effects .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 0.48 - 2.1 | Inhibition of tubulin polymerization | Significant activity against cancer cells |
| Bortezomib | 0.025 | Proteasome inhibition | FDA-approved for multiple myeloma |
| Combretastatin A-4 | 0.5 - 2 | Disruption of microtubule dynamics | Related structural framework |
Q & A
Q. What are the primary synthetic routes for cis-2-methyl-cyclopropyl boronic acid, and how can reaction conditions be optimized?
The synthesis of cyclopropyl boronic acids often employs transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For cyclopropane derivatives, a two-step approach is typical: (1) cyclopropanation of alkenes via Simmons-Smith or transition-metal-mediated methods, followed by (2) introduction of the boronic acid group via halogenation and subsequent Miyaura borylation. Key parameters include the choice of catalyst (e.g., Pd(PPh₃)₄ for aryl/vinyl boronic acids) and base (e.g., K₂CO₃ or CsF). Cyclopropyl boronic acids are sensitive to steric effects, so bulky ligands may reduce protodeboronation side reactions. Reaction monitoring via automated mass spectrometry (MS) can accelerate optimization .
Q. How do pH and temperature influence the stability of this compound during storage and reactions?
Cyclopropyl boronic acids exhibit slow protodeboronation (t₀.5 > 1 week at pH 12, 70°C), making them relatively stable under basic conditions. However, zwitterionic intermediates can form at neutral pH, accelerating degradation. A mechanistic model incorporating five pH-dependent pathways (k₁–k₅) predicts stability:
- At pH < pKa: Acid-catalyzed protodeboronation dominates.
- At pH ≈ pKa: Autocatalysis and disproportionation (boronic acid → borinic acid + borane) occur.
- At pH > pKa: Base-mediated degradation prevails. Storage in anhydrous, mildly acidic (pH 4–6) buffers at 4°C minimizes decomposition. Experimental validation via ¹H NMR kinetics and DFT calculations is recommended .
Advanced Research Questions
Q. How can boronic acid-based bioconjugation strategies be optimized for cellular uptake and lysosomal targeting?
Boronic esters enable pH-responsive bioconjugation due to their dynamic equilibrium with diols. For cellular studies:
- Use RAFT (reversible addition-fragmentation chain-transfer) agents functionalized with dopamine or fluorescent tags (e.g., 9-amino acridine) to enhance endosomal/lysosomal uptake.
- Monitor ester stability in vitro using lysosome-mimicking pH (4.5–5.0) and validate via confocal microscopy.
- Employ redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to stabilize boronic acid conjugates and enable real-time glucose sensing in apoptotic cells .
Q. What computational approaches enhance the design of boronic acid derivatives with improved binding specificity?
A data-driven workflow using principal component analysis (PCA) and k-means clustering can map boronic acid chemical space:
- Generate a virtual library (>5,000 compounds) filtered for commercial availability.
- Extract 613 QSAR descriptors (e.g., steric, electronic) via Mordred/RDKit.
- Apply PCA to reduce dimensionality and k-means clustering (200 clusters) to select diverse candidates.
- Prioritize in-house compounds near cluster centroids for synthesis. This method balances diversity and practicality, enabling discovery of derivatives with tailored glycoprotein or ionophoric activity .
Q. What challenges arise in analyzing boronic acid-containing compounds via MALDI-MS, and how can they be mitigated?
Boronic acids undergo dehydration/trimerization to boroxines under laser desorption, complicating MS analysis. Solutions include:
- Derivatization with diols (e.g., 2,3-butanedione) to form stable cyclic esters.
- Use of arginine-specific labeling (e.g., phenylboronic acid conjugates) to enhance ionization.
- Avoidance of ortho-substituted boronic acids unless protected (e.g., ortho-amino methyl groups). For peptide boronic acids, employ boronolectin (PBL) libraries with MALDI-MS sequencing to bypass cyclization artifacts .
Q. How can boronic acids be integrated into stimuli-responsive polymers for drug delivery?
Boronic acid-containing block copolymers (e.g., PNIPAM-b-PBA) exhibit triple responsiveness:
- Thermoresponsive : LCST behavior from PNIPAM blocks.
- pH/diol-responsive : Boronic acid-diol binding shifts pKa.
- Synthesis : Protect boronic acids as pinacol esters before ATRP polymerization. Post-polymerization deprotection yields functional polymers. Applications include glucose-sensitive insulin delivery and glycoprotein-targeted nanocarriers .
Data Contradictions and Resolution
- Stability vs. Reactivity : While cyclopropyl boronic acids are stable under basic conditions (pH 12), 2-pyridyl boronic acids degrade rapidly (t₀.5 ≈ 25 s at pH 7). Resolve by tailoring pH and additives (e.g., Zn²⁺ attenuates 2-pyridyl degradation) .
- Glycoprotein Selectivity : Boronic acid surfaces may bind non-glycosylated proteins via hydrophobic interactions. Mitigate by using borate buffers (pH 8–9) to disrupt secondary interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
